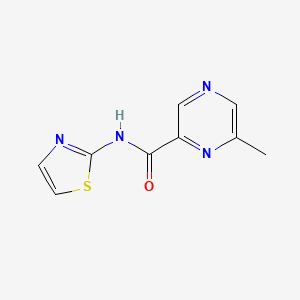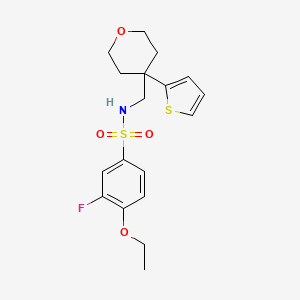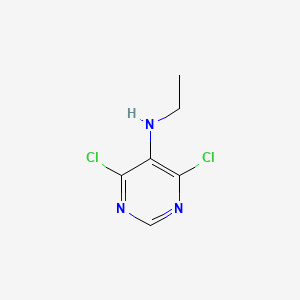![molecular formula C5H3BrN4O2 B2990943 1h-Pyrazolo[3,4-d]pyrimidine-4,6(5h,7h)-dione,3-bromo- CAS No. 501935-89-3](/img/structure/B2990943.png)
1h-Pyrazolo[3,4-d]pyrimidine-4,6(5h,7h)-dione,3-bromo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione,3-bromo- is a heterocyclic compound that belongs to the pyrazolopyrimidine family
作用机制
Target of Action
The primary target of 1h-Pyrazolo[3,4-d]pyrimidine-4,6(5h,7h)-dione,3-bromo- is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the transition from the G1 phase to the S phase and the progression of the S phase .
Mode of Action
1h-Pyrazolo[3,4-d]pyrimidine-4,6(5h,7h)-dione,3-bromo- interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to the arrest of cell division . The compound’s interaction with CDK2 results in significant alterations in cell cycle progression and induces apoptosis within cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . CDK2 is essential for the transition from the G1 phase to the S phase and the progression of the S phase. By inhibiting CDK2, the compound disrupts these transitions, leading to cell cycle arrest .
Result of Action
The result of the action of 1h-Pyrazolo[3,4-d]pyrimidine-4,6(5h,7h)-dione,3-bromo- is the inhibition of cell division, leading to cell cycle arrest . This effect is particularly pronounced in cancer cells, where the compound shows superior cytotoxic activities against certain cell lines .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione,3-bromo- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromo-1H-pyrazole-4-carboxylic acid with urea in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrazolopyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 1H-Pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione,3-bromo-.
化学反应分析
Types of Reactions
1H-Pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione,3-bromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives with altered electronic properties.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide, often in the presence of a base like potassium carbonate.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are used under controlled conditions.
Cyclization Reactions: Cyclization reactions may involve the use of catalysts such as palladium or copper salts under inert atmosphere conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolopyrimidine derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.
科学研究应用
1H-Pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione,3-bromo- has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs) involved in cell cycle regulation. This makes it a promising candidate for anticancer drug development.
Biological Studies: It is used in studies related to enzyme inhibition and signal transduction pathways, providing insights into cellular processes and potential therapeutic targets.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and optoelectronic devices.
相似化合物的比较
Similar Compounds
1H-Pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione: Lacks the bromine substituent, which can affect its reactivity and biological activity.
3-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione: Contains a phenyl group instead of a bromine atom, leading to different electronic and steric properties.
1H-Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A structurally related compound with an additional triazole ring, exhibiting distinct biological activities.
Uniqueness
1H-Pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione,3-bromo- is unique due to the presence of the bromine atom, which can be leveraged for further functionalization and derivatization. This allows for the creation of a wide range of derivatives with tailored properties for specific applications in medicinal chemistry and materials science.
属性
IUPAC Name |
3-bromo-2,7-dihydropyrazolo[3,4-d]pyrimidine-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4O2/c6-2-1-3(10-9-2)7-5(12)8-4(1)11/h(H3,7,8,9,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGWDYCNKQWEJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(NN=C1NC(=O)NC2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-Isopropyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2990860.png)


![1-(2-Hydroxy-3-phenylpropyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2990864.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2990865.png)



![4-chloro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2990875.png)


![3,4,5-trimethoxy-N-[4-methoxy-2-(4-methoxyphenyl)quinolin-6-yl]benzamide](/img/structure/B2990879.png)

![(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methanamine](/img/structure/B2990883.png)
